molecular formula C20H18BNO2 B13146082 Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl- CAS No. 402488-98-6

Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl-

Cat. No.: B13146082
CAS No.: 402488-98-6
M. Wt: 315.2 g/mol
InChI Key: SRFSYKWOBMDDLF-UHFFFAOYSA-N
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Description

4-(1,3,2-Dioxaborolan-2-yl)-N,N-diphenylaniline is an organic compound that features a boron-containing dioxaborolane ring attached to a diphenylaniline moiety. This compound is part of the broader class of organoboron compounds, which are known for their stability, low toxicity, and high reactivity in various chemical transformations. Organoboron compounds have significant applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenylaniline typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The general reaction conditions include:

    Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄)

    Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenylaniline may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3,2-Dioxaborolan-2-yl)-N,N-diphenylaniline can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The aryl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid) under acidic or basic conditions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(1,3,2-Dioxaborolan-2-yl)-N,N-diphenylaniline has diverse applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and fluorescent probes.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenylaniline involves its ability to form stable complexes with various molecular targets. The boron center can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions can modulate the activity of enzymes or other biological molecules, making the compound useful in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar boron-containing compound used in organic synthesis.

    Diphenylamine: Shares the diphenylaniline moiety but lacks the boron-containing dioxaborolane ring.

    Boronate esters: General class of compounds containing boron-oxygen bonds.

Uniqueness

4-(1,3,2-Dioxaborolan-2-yl)-N,N-diphenylaniline is unique due to the presence of both the boron-containing dioxaborolane ring and the diphenylaniline moiety. This combination imparts distinct electronic and chemical properties, making it valuable in various applications, from organic synthesis to materials science.

Properties

CAS No.

402488-98-6

Molecular Formula

C20H18BNO2

Molecular Weight

315.2 g/mol

IUPAC Name

4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenylaniline

InChI

InChI=1S/C20H18BNO2/c1-3-7-18(8-4-1)22(19-9-5-2-6-10-19)20-13-11-17(12-14-20)21-23-15-16-24-21/h1-14H,15-16H2

InChI Key

SRFSYKWOBMDDLF-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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